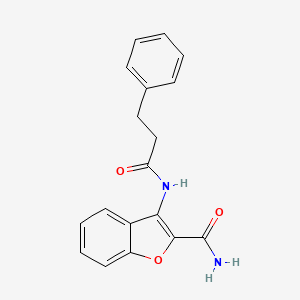

3-(3-Phenylpropanamido)benzofuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c19-18(22)17-16(13-8-4-5-9-14(13)23-17)20-15(21)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQMSKWAXKYODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-Phenylpropanamido)benzofuran-2-carboxamide involves several steps. One common method includes the following steps :

Starting Material: Benzofuran-2-carboxylic acid is used as the starting material.

8-Aminoquinoline Directed C–H Arylation: This step involves the use of palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.

Transamidation: The C3-arylated benzofuran products undergo a one-pot, two-step transamidation procedure, which proceeds via the intermediate N-acyl-Boc-carbamates.

This synthetic route is highly modular and efficient, allowing for the generation of structurally diverse benzofuran derivatives .

Chemical Reactions Analysis

3-(3-Phenylpropanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where specific substituents are introduced at various positions on the benzofuran ring.

Common reagents and conditions used in these reactions include palladium catalysts for arylation, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation .

Scientific Research Applications

3-(3-Phenylpropanamido)benzofuran-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as a scaffold for designing new chemical entities with potential biological activities.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Benzofuran derivatives, including this compound, are explored for their potential therapeutic applications in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Phenylpropanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various biological targets, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

Antioxidant Activity

Benzofuran-2-carboxamides with electron-donating groups (e.g., methoxy) at the 7-position demonstrate significant antioxidant activity. For example, 7-methoxy derivatives showed IC₅₀ values of 12–18 μM in DPPH radical scavenging assays, outperforming reference antioxidants like BHA (IC₅₀ = 22 μM) . While the target compound lacks a methoxy group, its phenylpropanamido substituent may contribute to radical stabilization via resonance effects.

Neuroprotective Potential

Tacrine–benzofuran hybrids (e.g., compound 13 in ) inhibit acetylcholinesterase (AChE) with IC₅₀ values of 0.8–2.5 μM , attributed to the benzofuran-carboxamide moiety’s interaction with the enzyme’s peripheral anionic site. The phenylpropanamido group in the target compound could similarly enhance AChE affinity through π-π stacking interactions .

Pharmacokinetic Considerations

Vilazodone, a benzofuran-2-carboxamide derivative with a piperazinyl group (), is a clinically approved antidepressant. Its success highlights the importance of balancing lipophilicity (logP = 3.5) and hydrogen-bonding capacity for CNS penetration—a property the target compound may share due to its moderate molecular weight and polar carboxamide group .

Biological Activity

3-(3-Phenylpropanamido)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class, notable for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is , and its CAS number is 477294-89-6. The compound features a benzofuran moiety linked to a phenylpropanamide group, which contributes to its unique biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of intrinsic apoptotic pathways.

Case Study: Apoptotic Induction in Cancer Cells

In a study evaluating the effects of this compound on MCF-7 breast cancer cells, it was found that treatment with 50 µM of the compound for 48 hours resulted in:

- Increased caspase-3 activity : Indicative of apoptosis.

- Downregulation of anti-apoptotic proteins : Such as Bcl-2.

- Upregulation of pro-apoptotic proteins : Such as Bax.

These results highlight the compound's potential as an anticancer agent through its apoptotic-inducing capabilities.

Neuroprotective Effects

In addition to antimicrobial and anticancer activities, recent research has suggested that this compound possesses neuroprotective properties . A study conducted on primary cultured rat cortical neurons exposed to NMDA-induced excitotoxicity demonstrated that the compound significantly protects against neuronal damage.

Table 2: Neuroprotective Effects Against NMDA-Induced Damage

| Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 50 | 75 |

| 100 | 60 |

At a concentration of 100 µM, the compound maintained cell viability at approximately 60%, indicating substantial neuroprotective effects compared to control groups.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzofuran derivatives. Modifications at specific positions on the benzofuran ring or phenylpropanamide side chain can enhance or diminish biological efficacy. For instance, substituents such as -CH₃ or -OH have shown promising results in enhancing neuroprotective effects.

Q & A

Q. What are the key synthetic routes for 3-(3-Phenylpropanamido)benzofuran-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes:

- Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives via Pd-catalyzed C-H arylation or coupling reactions.

- Step 2 : Transamidation or coupling of 3-phenylpropanamide groups using activating agents like EDCI/HOBt.

- Step 3 : Purification via column chromatography or recrystallization.

Optimization : Reaction temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (2–5 mol% Pd) significantly affect yield. For example, higher Pd concentrations improve coupling efficiency but may increase side products .

Q. Which spectroscopic techniques are critical for structural elucidation, and how do they address ambiguities?

- NMR : ¹H/¹³C NMR identifies substituent positions on the benzofuran core (e.g., distinguishing amide vs. ester linkages).

- IR : Confirms carbonyl groups (amide C=O at ~1650 cm⁻¹).

- HRMS : Validates molecular formula and detects impurities.

Resolution of Ambiguities : Overlapping peaks in NMR can be resolved using 2D techniques (COSY, HSQC) or deuteration studies .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ values) and β-carotene linoleate oxidation tests.

- Enzyme Inhibition : Customize assays targeting kinases or proteases (e.g., fluorescence-based inhibition).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

Methodological Note : Include positive controls (e.g., BHA for antioxidants) and validate results with triplicate runs .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values) be systematically resolved?

Contradictions often arise from assay conditions or compound stability. Solutions include:

- Orthogonal Assays : Validate DPPH results with FRAP or ORAC assays.

- Stability Studies : Monitor compound degradation via HPLC under assay conditions (e.g., pH, light exposure).

- Meta-Analysis : Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers and normalize data across labs .

Q. What computational strategies enhance the design of derivatives with targeted bioactivity?

- Quantum Chemical Calculations : Predict electronic properties (HOMO-LUMO gaps) to guide substituent selection.

- Molecular Docking : Screen against protein targets (e.g., COX-2, EGFR) using AutoDock Vina.

- QSAR Models : Train models on existing bioactivity data to prioritize novel analogs.

Case Study : ICReDD’s workflow integrates computation-experiment feedback loops to accelerate discovery .

Q. How can factorial design optimize reaction conditions for scale-up?

A 2³ factorial design evaluates three factors: temperature (X₁), catalyst loading (X₂), and solvent (X₃).

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 80°C | 120°C |

| Catalyst | 2 mol% | 5 mol% |

| Solvent | DMF | THF |

Q. Outcome Analysis :

- Main effects and interactions are quantified via ANOVA.

- Optimal conditions (e.g., 100°C, 3.5 mol% Pd in DMF/THF mix) maximize yield while minimizing side reactions .

Q. What strategies mitigate challenges in isolating enantiomers or polymorphs?

- Chiral Chromatography : Use amylose-based columns with hexane/IPA gradients.

- Crystallization Screening : Explore solvent/antisolvent pairs (e.g., acetone/water) to isolate stable polymorphs.

- PXRD and DSC : Characterize polymorphic purity and thermal stability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported antioxidant activity across studies?

| Study | IC₅₀ (µM) | Assay Type | Conditions |

|---|---|---|---|

| A | 12.3 | DPPH | Ethanol, 25°C |

| B | 28.7 | DPPH | Methanol, 37°C |

Root Cause : Solvent polarity and temperature affect radical scavenging kinetics. Methanol’s protic nature may reduce compound solubility.

Resolution : Standardize protocols (solvent, temperature) and report molar extinction coefficients for DPPH .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.